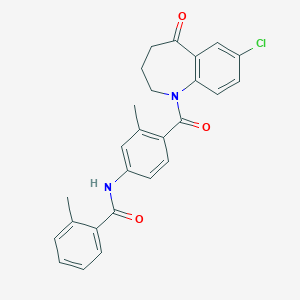
5-Déhydro Tolvaptan
Vue d'ensemble
Description
Dehydrotolvaptan, also known as Dehydrotolvaptan, is a useful research compound. Its molecular formula is C26H23ClN2O3 and its molecular weight is 446.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dehydrotolvaptan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydrotolvaptan including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la maladie polykystique rénale autosomique dominante (MPKAD)
Le 5-Déhydro Tolvaptan a été identifié comme un antagoniste sélectif du récepteur de la vasopressine V2, qui est le premier et le seul traitement spécifique approuvé pour la MPKAD . Il a démontré son efficacité dans la prévention de la progression de la MPKAD lorsqu'il est administré de manière opportune, en particulier chez les patients ayant une meilleure histoire familiale rénale et une durée plus courte d'hypertension .
Gestion de la rétention d'eau en cas d'insuffisance cardiaque
Le composé a été examiné pour son efficacité dans le traitement de la rétention d'eau chez les patients souffrant d'insuffisance cardiaque. Il agit pour augmenter l'excrétion de l'eau libre (aquaresis) sans introduire d'anomalies électrolytiques ni aggraver la fonction rénale . Cette application est importante en raison de la forte prévalence de l'insuffisance cardiaque et de ses complications associées.
Traitement de l'hyponatrémie
Le this compound est utilisé dans la prise en charge de l'hyponatrémie, qui est un état caractérisé par de faibles niveaux de sodium dans le sang. Il est particulièrement utile dans les cas d'hyponatrémie hypervolémique et euvolémique, où il aide à corriger les niveaux de sodium sans provoquer de changements rapides qui pourraient entraîner le syndrome de démyélinisation osmotique .
Surveillance des effets indésirables aquarétiques
La recherche s'est également concentrée sur les effets indésirables aquarétiques du Tolvaptan, en s'assurant que l'augmentation de la diurèse n'affecte pas l'efficacité du traitement ni ne provoque de changements significatifs de la fonction rénale et de l'équilibre électrolytique . Ceci est crucial pour la sécurité à long terme des patients qui suivent un traitement avec ce composé.
Propriétés pharmacocinétiques et pharmacodynamiques
Une revue complète des propriétés pharmacocinétiques et pharmacodynamiques du Tolvaptan, y compris les interactions médicamenteuses, a été réalisée. La compréhension de ces propriétés est essentielle pour guider l'utilisation clinique appropriée et garantir la sécurité des patients pendant le traitement .
Formulation intraveineuse pour la congestion avancée
Une formulation intraveineuse du Tolvaptan, connue sous le nom de Samtas®, a été développée pour les personnes souffrant de congestion avancée réfractaire aux diurétiques classiques et ayant des difficultés d'absorption orale . Ceci élargit les applications thérapeutiques du composé, en particulier dans les milieux de soins intensifs.
Mécanisme D'action
Target of Action
5-Dehydro Tolvaptan primarily targets the vasopressin V2 receptors . These receptors are found in the walls of the vasculature and luminal membranes of renal collecting ducts . Vasopressin, a hormone that regulates water retention in the body, acts on these V2 receptors .
Mode of Action
5-Dehydro Tolvaptan acts as a selective and competitive antagonist of the vasopressin V2 receptor . By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption . This action ultimately results in an increase in urine volume and a decrease in urine osmolality .
Biochemical Pathways
The primary biochemical pathway affected by 5-Dehydro Tolvaptan is the vasopressin-regulated water reabsorption pathway . By antagonizing the vasopressin V2 receptor, 5-Dehydro Tolvaptan disrupts the normal function of this pathway, leading to increased excretion of water and electrolytes from the kidneys .
Pharmacokinetics
Studies on tolvaptan, a related compound, suggest that it is well absorbed with a bioavailability of around 40% . It is extensively protein-bound (99%) and is metabolized in the liver via the CYP3A4 pathway . The elimination half-life of Tolvaptan is approximately 12 hours .
Result of Action
The primary result of 5-Dehydro Tolvaptan’s action is an increase in urine volume and a decrease in urine osmolality . This leads to an overall negative fluid balance in patients taking the drug, resulting in increases in serum sodium and osmolality . It is particularly useful for patients with conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), where higher serum levels of vasopressin are observed .
Action Environment
The action of 5-Dehydro Tolvaptan can be influenced by various environmental factors. For instance, co-administration with CYP3A4 inhibitors or inducers should be avoided due to potential drug interactions . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a sealed container in a dry room .
Analyse Biochimique
Biochemical Properties
5-Dehydro Tolvaptan is metabolized to at least 20 phase I metabolites, the biotransformation reactions being catalyzed mainly by CYP3A4 and CYP3A5 isoforms . The phase-I reactions include hydroxylation (in different positions), carboxylation, oxidation, hydrogenation, dealkylation, isomerization, and a combination of the above .
Cellular Effects
5-Dehydro Tolvaptan, like Tolvaptan, is expected to have effects on various types of cells and cellular processes. Tolvaptan has been shown to reduce cAMP levels, cellular proliferation, and fluid secretion of cystic epithelia in animal models
Molecular Mechanism
The molecular mechanism of 5-Dehydro Tolvaptan is likely similar to that of Tolvaptan, given that it is an impurity of Tolvaptan. Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist . It interferes with cAMP accumulation, slowing total kidney volume .
Dosage Effects in Animal Models
Tolvaptan has been shown to slow kidney function decline in high-risk patients with autosomal dominant polycystic kidney disease (ADPKD) .
Metabolic Pathways
5-Dehydro Tolvaptan is involved in metabolic pathways catalyzed mainly by CYP3A4 and CYP3A5 isoforms . Most of the phase I metabolites undergo glucuronidation
Propriétés
IUPAC Name |
N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGMROMZOKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463591 | |
| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137973-76-3 | |
| Record name | N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

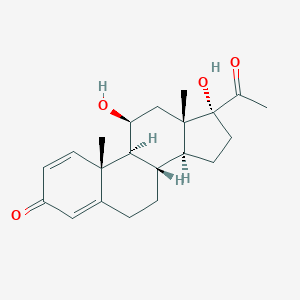
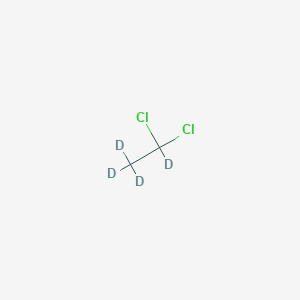

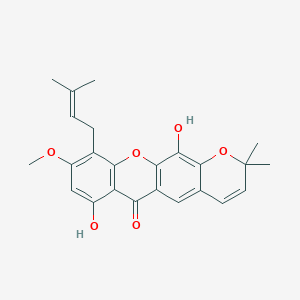
![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)


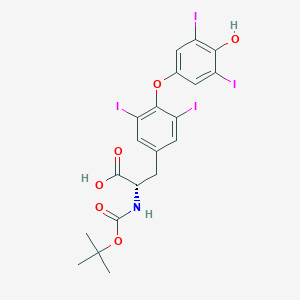
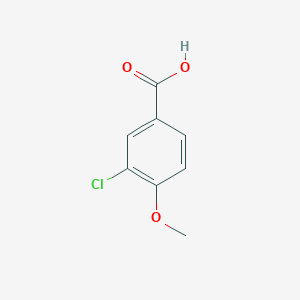
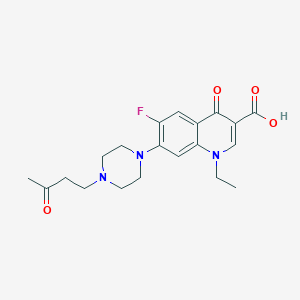
![3-Imidazo[1,2-a]pyridin-3-yl-4-[1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepin-7-yl]-1H-pyrrole-2,5-dione](/img/structure/B41134.png)

![(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B41137.png)
